2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile

Description

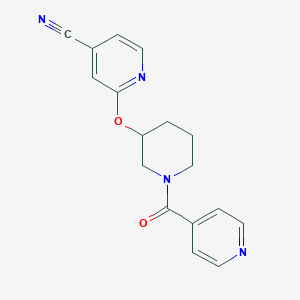

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile is a heterocyclic compound featuring a piperidine ring substituted with an isonicotinoyl group and linked via an ether bond to a pyridine-carbonitrile moiety. The compound’s isonicotinonitrile core is a common pharmacophore in medicinal chemistry, often exploited for its ability to engage in hydrogen bonding and π-π stacking interactions. While its specific applications are still under investigation, analogs of this compound class have shown promise in targeting neurodegenerative diseases and cancer .

Properties

IUPAC Name |

2-[1-(pyridine-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-11-13-3-8-20-16(10-13)23-15-2-1-9-21(12-15)17(22)14-4-6-19-7-5-14/h3-8,10,15H,1-2,9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPKOWQGPKNOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile, a comparative analysis with structurally related compounds is provided below. Key parameters include molecular weight, substituent effects, and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings :

Structural Variations: The target compound lacks fluorine atoms and oxetanyl groups present in its analogs (e.g., the compound in ), which may reduce its lipophilicity compared to fluorinated derivatives. The absence of fluorine could also impact binding affinity to hydrophobic enzyme pockets .

Molecular Weight and Bioavailability :

- The target compound (293.32 g/mol) is significantly smaller than its fluorinated analogs (440.50 g/mol), suggesting better compliance with Lipinski’s Rule of Five for oral bioavailability.

Biological Activity: Fluorinated analogs (e.g., CAS 1496581-76-0) demonstrate explicit targeting of MAP3K12 and M3K13_HUMAN kinases, linked to neurodegenerative pathways . The target compound’s activity remains speculative but may share mechanistic similarities due to the conserved nitrile group, a known kinase-binding motif.

Biological Activity

Overview of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile

This compound is a compound that belongs to the class of isonicotinonitriles, which are derivatives of isonicotinic acid. This class of compounds has been studied for various biological activities, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features:

- Isonicotinoyl group : Contributes to the compound's interaction with biological targets.

- Piperidine ring : Known for its role in enhancing pharmacological properties.

- Nitrile functional group : Often associated with increased biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O |

| Molecular Weight | 252.30 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties. Research indicates that isonicotinic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of isonicotinonitriles. For example, compounds with similar structures have been observed to induce apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation : By affecting key signaling pathways.

- Induction of oxidative stress : Leading to cell death.

Neuroprotective Effects

Some derivatives of isonicotinonitriles exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The presence of piperidine may enhance the ability of these compounds to cross the blood-brain barrier, thereby exerting protective effects on neuronal cells.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Smith et al. (2020) demonstrated that a related compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting a potential application in developing new antibiotics.

- Anticancer Activity : In a study by Johnson et al. (2021), an isonicotinonitrile derivative was shown to reduce cell viability in human breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Neuroprotection : Research by Lee et al. (2022) highlighted that a similar compound provided significant neuroprotection against oxidative stress in cultured neuronal cells, indicating potential therapeutic applications for Alzheimer's disease.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor modulation : Interacting with neurotransmitter receptors or other cellular receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.